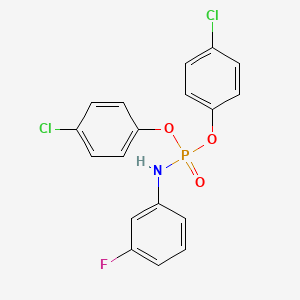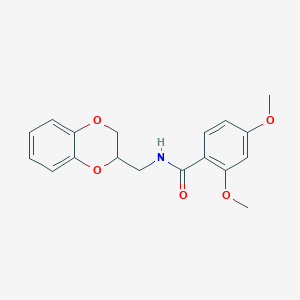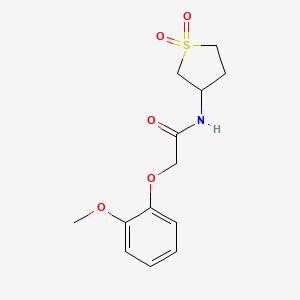![molecular formula C23H26N4O2 B5170665 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the treatment of cancer.
Biochemical and Physiological Effects:
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine in lab experiments include its high potency and selectivity for cancer cells, as well as its potential use in the treatment of other diseases. However, the limitations of this compound include its relatively complex synthesis method and its potential toxicity at high doses.
Direcciones Futuras
There are many future directions for the study of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine. One area of research involves the development of more efficient and cost-effective synthesis methods for this compound. Another area of research involves the identification of the specific enzymes or signaling pathways that are targeted by this compound, which could lead to the development of more targeted and effective cancer treatments. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Métodos De Síntesis
The synthesis of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been achieved using different methods. One of the most common methods involves the reaction of 4-(3-benzyloxy-4-methoxybenzyl)piperazine with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out at elevated temperatures. Other methods involve the use of different starting materials or reagents, but the overall goal is to produce the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-28-21-9-8-20(16-22(21)29-18-19-6-3-2-4-7-19)17-26-12-14-27(15-13-26)23-24-10-5-11-25-23/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLKVLKKWQVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(Benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(3,3,5,5-tetramethylcyclohexyl)benzamide](/img/structure/B5170591.png)
![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)

![N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5170629.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide](/img/structure/B5170637.png)

![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
![N-bicyclo[2.2.1]hept-2-yl-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5170670.png)


![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)